A Technical Guide to 2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole): Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole): Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzobisthiazole Scaffold in Modern Drug Discovery
The benzo[1,2-d:4,5-d']bis(thiazole) core is a rigid, planar heterocyclic system that has garnered significant interest in both materials science and medicinal chemistry. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold for the design of novel functional molecules. The thiazole ring itself is a cornerstone in numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1] This guide provides a comprehensive technical overview of a specific derivative, 2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole) (CAS 13399-12-7), synthesizing available data with expert insights to illuminate its properties and potential applications in drug development. While specific experimental data for this exact compound is limited in public literature, we will draw upon data from closely related analogues to build a predictive and insightful profile.
Physicochemical and Structural Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for any drug development program, influencing everything from formulation to bioavailability.
Core Compound Specifications
| Property | Value | Source |
| CAS Number | 13399-12-7 | [2] |
| Molecular Formula | C₁₀H₈N₂S₂ | [2] |
| Molecular Weight | 220.31 g/mol | [2] |
| Canonical SMILES | CC1=NC2=CC3=C(C=C2S1)N=C(S3)C | Inferred |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
The symmetrical, rigid nature of the benzobisthiazole core, flanked by two methyl groups, suggests a crystalline solid with relatively low solubility in aqueous media but better solubility in organic solvents like DMSO and DMF, a common characteristic for such heterocyclic systems.[1]
Synthesis and Chemical Reactivity
Conceptual Synthetic Workflow
The synthesis of the benzobisthiazole core typically involves the condensation of a substituted 1,4-diaminobenzene derivative with a source of the thiazole ring's carbon and sulfur atoms. For the target molecule, a plausible precursor would be 2,5-diamino-p-xylene, which would then undergo cyclization.
A common method for forming the thiazole ring is the Hantzsch thiazole synthesis or variations thereof. However, for the construction of the benzobisthiazole system, a more direct approach is often employed.
Illustrative Protocol: Synthesis of a Benzobisthiazole Core
The following protocol is adapted from the synthesis of related benzobisthiazole polymers and small molecules and represents a viable, albeit conceptual, approach to synthesizing the target compound's core structure.[3]
Step 1: Preparation of the Diaminodithiol Precursor A key intermediate for the synthesis of the benzobisthiazole core is a 2,5-diamino-1,4-benzenedithiol derivative. This can be prepared from a corresponding dichlorodinitrobenzene compound through a series of nucleophilic substitution and reduction reactions.
Step 2: Polycondensation/Cyclization The diaminodithiol precursor is then reacted with an appropriate dicarboxylic acid or its derivative in a strong acid medium, such as polyphosphoric acid (PPA), which acts as both a solvent and a dehydrating agent to drive the cyclization. For the 2,6-dimethyl derivative, acetic acid or a related acetyl synthon would be the logical choice.
Diagram: Conceptual Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While specific spectra for 2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole) are not available, we can predict the key features based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. A singlet in the aromatic region (likely around 8.0-9.0 ppm) would correspond to the two equivalent protons on the central benzene ring. Another singlet, further upfield (around 2.5-3.0 ppm), would represent the six equivalent protons of the two methyl groups.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons, the aromatic CH carbons, the quaternary carbons of the benzene ring, and the carbons of the thiazole rings. The chemical shifts would be indicative of the electron-deficient nature of the heterocyclic system.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M+) at m/z 220, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the thiazole rings.[4]
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by C-H stretching vibrations from the aromatic and methyl groups, C=N and C=C stretching vibrations within the aromatic and heterocyclic rings, and various fingerprint vibrations characteristic of the benzobisthiazole system.
Potential Applications in Drug Development
The benzobisthiazole scaffold is a compelling starting point for the design of new therapeutic agents due to the established and diverse bioactivities of thiazole-containing molecules.
Anticancer and Cytotoxic Potential
Numerous studies have highlighted the potent cytotoxic and anticancer activities of novel thiazole and bis-thiazole derivatives.[5][6] These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of pro- and anti-apoptotic gene expression. The rigid, planar structure of the benzobisthiazole core is well-suited for intercalation into DNA or for binding to the active sites of enzymes, such as kinases, which are often dysregulated in cancer.
Anti-inflammatory and Antioxidant Activity
Thiazole derivatives have also been investigated for their anti-inflammatory and antioxidant properties.[7] They can modulate the formation of lipid mediators involved in the inflammatory response and scavenge reactive oxygen species. The electron-rich nature of the sulfur and nitrogen atoms in the thiazole rings can contribute to these antioxidant effects.
Antimicrobial Properties
The thiazole ring is a key component of many antimicrobial drugs. The benzobisthiazole scaffold could be explored for the development of new antibacterial and antifungal agents, potentially acting through novel mechanisms to combat drug-resistant pathogens.
Diagram: Potential Drug Development Pathways
Caption: Potential therapeutic applications of the core scaffold.
Conclusion and Future Directions
2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole) represents an intriguing, yet underexplored, member of the benzobisthiazole family. Based on the established pharmacology of related compounds, this scaffold holds significant promise for the development of novel therapeutics, particularly in oncology and inflammatory diseases. Future research should focus on developing a robust and scalable synthesis for this compound and its derivatives, followed by comprehensive in vitro and in vivo screening to fully elucidate its biological activity profile. The insights provided in this guide serve as a foundational resource to stimulate and inform such research endeavors.
References
- Synthesis and Characterization of some new Heterocyclic Polymer Compounds from Benzo[1,2-d:4,5-d] bis(thiazole)-2,6-diamine and [6,6'-Bibenzo[d]thiazole]-2,2'-diamine. (URL not available)
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Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers. (2021-08-11) [Link]
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Synthesis, DPPH Radical Scavenging, Cytotoxic Activity, and Apoptosis Induction Efficacy of Novel Thiazoles and Bis-thiazoles. National Genomics Data Center (CNCB-NGDC). [Link]
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Synthesis and Biological Activity of Natural Thiazoles: An Important Class of heterocyclic Compounds. ResearchGate. (2025-08-07) [Link]
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Synthesis and Characterization of Poly{(benzo [1,2‐d:4,5‐d']‐bisthiazole‐2,6‐diyl)‐1,4‐cyclohexane}. ResearchGate. (2025-07-17) [Link]
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Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]
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Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PMC. (2024-10-01) [Link]
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